molecular formula C13H18N2O3S B4655225 N-isopropyl-1-(methylsulfonyl)-5-indolinecarboxamide

N-isopropyl-1-(methylsulfonyl)-5-indolinecarboxamide

Cat. No. B4655225
M. Wt: 282.36 g/mol
InChI Key: GVEDLRINVIFDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-1-(methylsulfonyl)-5-indolinecarboxamide, also known as NSI-189, is a novel drug compound that has shown promising results in the treatment of major depressive disorder (MDD) and cognitive impairment. The compound was discovered by Neuralstem Inc. and has undergone several preclinical and clinical trials.

Mechanism of Action

N-isopropyl-1-(methylsulfonyl)-5-indolinecarboxamide works by stimulating the growth of new neurons in the hippocampus, which is believed to be an important mechanism for improving cognitive function and treating MDD. The drug also increases the density of dendritic spines, which are structures on neurons that are involved in synaptic transmission.
Biochemical and Physiological Effects
N-isopropyl-1-(methylsulfonyl)-5-indolinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to stimulating the growth of new neurons and increasing dendritic spine density, the drug has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and growth.

Advantages and Limitations for Lab Experiments

N-isopropyl-1-(methylsulfonyl)-5-indolinecarboxamide has several advantages for use in lab experiments. It is a potent and selective compound that has been extensively studied in preclinical models. However, one limitation of N-isopropyl-1-(methylsulfonyl)-5-indolinecarboxamide is that it has a relatively short half-life, which may limit its efficacy in some experiments.

Future Directions

There are several potential future directions for research on N-isopropyl-1-(methylsulfonyl)-5-indolinecarboxamide. One area of interest is the potential use of the drug in the treatment of other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Another area of interest is the development of more potent and selective analogs of N-isopropyl-1-(methylsulfonyl)-5-indolinecarboxamide, which may have improved efficacy and fewer side effects. Finally, there is interest in exploring the potential use of N-isopropyl-1-(methylsulfonyl)-5-indolinecarboxamide in combination with other drugs or therapies for the treatment of MDD and cognitive impairment.
Conclusion
N-isopropyl-1-(methylsulfonyl)-5-indolinecarboxamide is a promising drug compound that has shown potential for the treatment of MDD and cognitive impairment. The drug works by stimulating the growth of new neurons in the hippocampus and has several biochemical and physiological effects. While there are some limitations to the use of N-isopropyl-1-(methylsulfonyl)-5-indolinecarboxamide in lab experiments, there are several potential future directions for research on the drug.

Scientific Research Applications

N-isopropyl-1-(methylsulfonyl)-5-indolinecarboxamide has been extensively studied for its potential therapeutic effects on MDD and cognitive impairment. In preclinical studies, N-isopropyl-1-(methylsulfonyl)-5-indolinecarboxamide has been shown to increase the growth of new neurons in the hippocampus, a brain region involved in learning and memory.

properties

IUPAC Name

1-methylsulfonyl-N-propan-2-yl-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-9(2)14-13(16)11-4-5-12-10(8-11)6-7-15(12)19(3,17)18/h4-5,8-9H,6-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEDLRINVIFDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methylsulfonyl)-N-(propan-2-yl)-2,3-dihydro-1H-indole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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